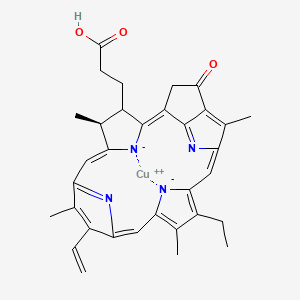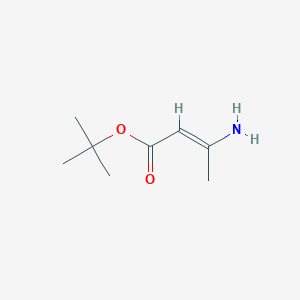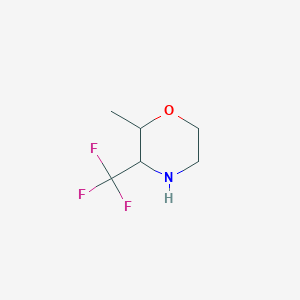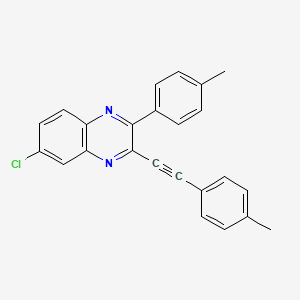![molecular formula C10H20NO3- B12340215 N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl and hydroxymethyl functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate can be synthesized through a reaction involving di-tert-butyl dicarbonate and tris(hydroxymethyl)aminomethane. The reaction typically occurs under controlled conditions, with the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxyl group position.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an amino group instead of a hydroxymethyl group.
tert-Butyl N-(2-bromoethyl)carbamate: Features a bromo group in place of the hydroxymethyl group.
Uniqueness
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of tert-butyl and hydroxymethyl groups makes it particularly useful in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C10H20NO3- |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(7-12)6-11(9(13)14)10(2,3)4/h8,12H,5-7H2,1-4H3,(H,13,14)/p-1 |
Clé InChI |
HHIZBTOAQUSDGQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(CN(C(=O)[O-])C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)


![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)
